molecular formula C14H16N2 B12104477 (1S,4R)-2-benzyl-2-azabicyclo[2.2.1]heptane-7-carbonitrile

(1S,4R)-2-benzyl-2-azabicyclo[2.2.1]heptane-7-carbonitrile

Cat. No.: B12104477
M. Wt: 212.29 g/mol
InChI Key: DMTKPZZTUOSAFQ-HPNRGHHYSA-N
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Description

(1S,4R)-2-benzyl-2-azabicyclo[221]heptane-7-carbonitrile is a bicyclic compound with a unique structure that includes a benzyl group and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,4R)-2-benzyl-2-azabicyclo[2.2.1]heptane-7-carbonitrile typically involves the use of functionalized proline derivatives. One common method is the epimerization-lactamization cascade reaction of (2S,4R)-4-aminoproline methyl esters under basic conditions. This reaction sequence includes intramolecular aminolysis, followed by the formation of bridged lactam intermediates .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions and using cost-effective reagents, would apply to its production.

Chemical Reactions Analysis

Types of Reactions

(1S,4R)-2-benzyl-2-azabicyclo[2.2.1]heptane-7-carbonitrile can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are commonly used.

    Substitution: Substitution reactions often involve nucleophiles like halides or amines.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

(1S,4R)-2-benzyl-2-azabicyclo[2.2.1]heptane-7-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of (1S,4R)-2-benzyl-2-azabicyclo[2.2.1]heptane-7-carbonitrile involves its interaction with molecular targets such as enzymes and receptors. The compound’s bicyclic structure allows it to fit into specific binding sites, modulating the activity of these targets. This can lead to various biological effects, depending on the specific pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (1S,4R)-2-benzyl-2-azabicyclo[2.2.1]heptane-7-carbonitrile lies in its specific functional groups, which confer distinct chemical reactivity and biological activity. The presence of the benzyl group enhances its lipophilicity, while the nitrile group provides a site for further chemical modifications .

Properties

Molecular Formula

C14H16N2

Molecular Weight

212.29 g/mol

IUPAC Name

(1S,4R)-2-benzyl-2-azabicyclo[2.2.1]heptane-7-carbonitrile

InChI

InChI=1S/C14H16N2/c15-8-13-12-6-7-14(13)16(10-12)9-11-4-2-1-3-5-11/h1-5,12-14H,6-7,9-10H2/t12-,13?,14-/m0/s1

InChI Key

DMTKPZZTUOSAFQ-HPNRGHHYSA-N

Isomeric SMILES

C1C[C@H]2C([C@@H]1CN2CC3=CC=CC=C3)C#N

Canonical SMILES

C1CC2C(C1CN2CC3=CC=CC=C3)C#N

Origin of Product

United States

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